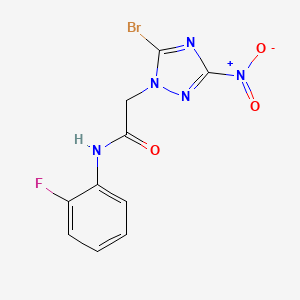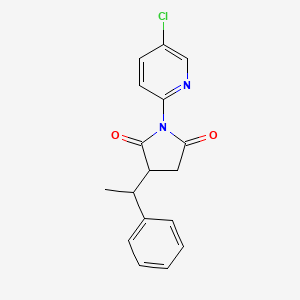![molecular formula C25H27BrClNO5 B14944688 Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B14944688.png)
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is a complex organic compound that features a combination of bromine, chlorine, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the core hexanoate structure, followed by the introduction of the bromobenzoyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The morpholine moiety is then introduced via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the bromine, chlorine, and morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and chlorophenyl groups can participate in binding interactions, while the morpholine moiety may enhance solubility and bioavailability. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes or biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-BROMOBENZOYL)-3-(4-FLUOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-BROMOBENZOYL)-3-(4-METHOXYPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
Uniqueness
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is unique due to the specific combination of bromine, chlorine, and morpholine functional groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H27BrClNO5 |
|---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
methyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-(morpholine-4-carbonyl)hexanoate |
InChI |
InChI=1S/C25H27BrClNO5/c1-3-20(23(29)17-4-8-18(26)9-5-17)21(16-6-10-19(27)11-7-16)22(25(31)32-2)24(30)28-12-14-33-15-13-28/h4-11,20-22H,3,12-15H2,1-2H3 |
InChI Key |
YWXVLGOBRNGOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)N2CCOCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B14944665.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)

![5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B14944692.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B14944694.png)
